

# Spectroscopic Analysis of Calcipotriol Impurity C: A Technical Overview

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Compound of Interest		
Compound Name:	Calcipotriol Impurity C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for **Calcipotriol Impurity C**, a known related substance of the active pharmaceutical ingredient Calcipotriol. Due to the proprietary nature of reference standards, this document outlines the publicly accessible information and provides a framework for researchers to contextualize their own analytical findings.

# Physicochemical Properties of Calcipotriol Impurity C

**Calcipotriol Impurity C**, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 $\alpha$ ,3 $\beta$ ,24-triol or (5E)-Calcipotriol, is a stereoisomer of Calcipotriol.[1][2] Its fundamental physicochemical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	(5E,7E,22E,24S)-24- Cyclopropyl-9,10-secochola- 5,7,10(19),22-tetraene- $1\alpha,3\beta,24$ -triol	[3]
Synonyms	(5E)-Calcipotriol, Calcipotriene USP Related Compound C	[1][4]
CAS Number	113082-99-8	[2][3][5]
Molecular Formula	С27Н40О3	[1][3][5]
Molecular Weight	412.6 g/mol	[3][5]
Appearance	White to Off-White Solid	[3][6]
Solubility	Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)	[3]
Storage	2-8°C	[3][6]

# **Spectroscopic Data Summary**

While specific NMR and MS spectral data for **Calcipotriol Impurity C** are typically provided with the purchase of a certified reference standard, this information is not publicly available.[3] The tables below are provided as templates for researchers to populate with their own experimental data.

1H NMR Spectroscopic Data (Placeholder)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Data not publicly available				

# <sup>13</sup>C NMR Spectroscopic Data (Placeholder)



Chemical Shift (ppm)	Assignment
Data not publicly available	

### Mass Spectrometry (MS) Data (Placeholder)

m/z Relative Intensity (%) Assignment

Data not publicly available

## **Experimental Protocols**

A validated stability-indicating RP-HPLC method has been reported for the estimation of Calcipotriol and its impurities, including Impurity C.[7] This method is crucial for the quality control of Calcipotriol in pharmaceutical formulations.

# High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: RP-C18, 150 x 4.6 mm, 2.7 μm particle size.[8]
- Mobile Phase:
  - A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[8]
  - B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[8]
- Gradient Program: A detailed gradient program should be developed to ensure adequate separation of all impurities.
- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 50°C[8]
- Detection Wavelength: 264 nm[8]

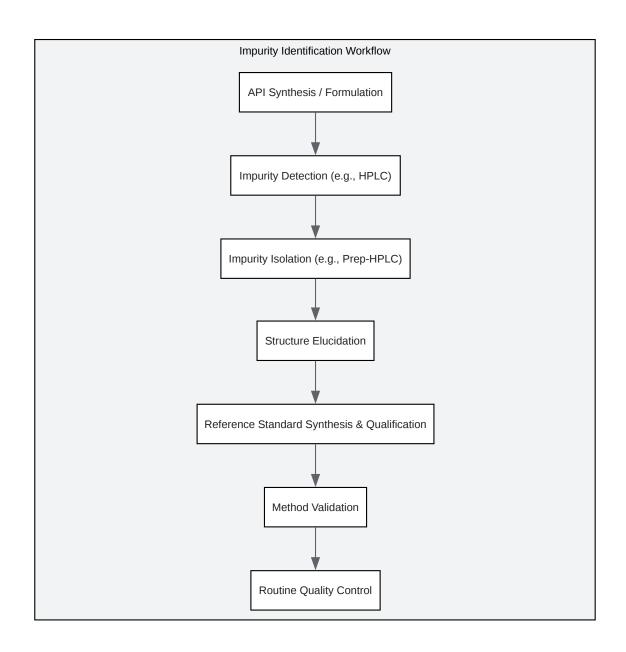


• Injection Volume: 20 μL[8]

# Visualized Workflows and Relationships General Workflow for Pharmaceutical Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities in active pharmaceutical ingredients (APIs) like Calcipotriol.





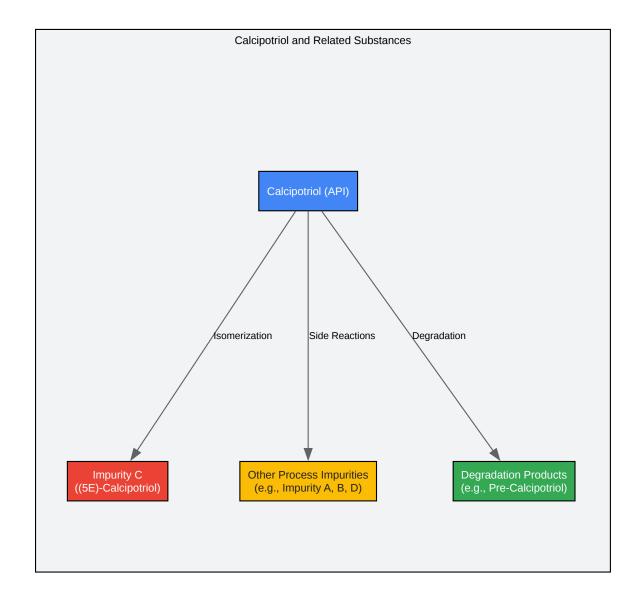
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Caption: A generalized workflow for the identification and control of pharmaceutical impurities.

## **Relationship of Calcipotriol and Its Impurities**



This diagram shows the relationship between the active ingredient Calcipotriol and its process-related impurities and degradation products.



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Caption: Relationship between Calcipotriol and its various impurities.



This technical guide serves as a foundational resource for professionals engaged in the research and development of Calcipotriol-containing drug products. While proprietary data from commercial suppliers is necessary for definitive identification, the information and workflows presented here provide a robust framework for analytical activities.

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